4-Bromo-2-(cyclopentyloxy)benzoic acid
Description
4-Bromo-2-(cyclopentyloxy)benzoic acid is a brominated benzoic acid derivative characterized by a cyclopentyloxy substituent at the 2-position and a bromine atom at the 4-position of the aromatic ring. The cyclopentyloxy group introduces significant steric bulk and lipophilicity, which may influence solubility, membrane permeability, and interaction with biological targets . Bromine, as a halogen, enhances electrophilicity and may impact metabolic stability or toxicity profiles .
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
4-bromo-2-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C12H13BrO3/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
InChI Key |
PVGLRMHRKSPLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopentyloxy)benzoic acid typically involves the bromination of 2-(cyclopentyloxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or carbon tetrachloride and are conducted at elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclopentyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-azido-2-(cyclopentyloxy)benzoic acid or 4-thiocyanato-2-(cyclopentyloxy)benzoic acid.
Oxidation: Formation of 4-bromo-2-(cyclopentyloxy)quinone.
Reduction: Formation of 2-(cyclopentyloxy)benzoic acid.
Scientific Research Applications
4-Bromo-2-(cyclopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentyloxy group contribute to its reactivity and binding affinity with target molecules. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Brominated Benzoic Acid Derivatives
Physicochemical Properties and Extraction Behavior
- Lipophilicity and Extraction Efficiency: The cyclopentyloxy group in this compound likely results in a higher distribution coefficient (logP) compared to analogues with smaller substituents (e.g., methyl or methoxy groups), enhancing its affinity for organic phases in liquid-liquid extraction systems . For instance, benzoic acid derivatives with bulky substituents like phenol or bromine exhibit rapid initial extraction rates (>98% in <5 minutes) due to favorable partitioning into membrane phases .
Table 2: Comparative Extraction Rates of Benzoic Acid Derivatives
Toxicity and QSTR Predictions
- Toxicity Profiles: Brominated benzoic acids generally exhibit higher acute toxicity (lower LD₅₀) compared to non-halogenated analogues. The Quantitative Structure-Toxicity Relationship (QSTR) model for benzoic acids identifies molecular connectivity indices (e.g., 0JA, 1JA) as critical predictors of toxicity . While specific data for this compound is unavailable, its bromine and bulky substituent may elevate toxicity relative to methyl- or methoxy-substituted derivatives .
Table 3: Predicted Toxicity Metrics (Oral LD₅₀ in Mice)
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